4-(Propoxymethyl)piperidine hydrochloride
Description
Piperidine hydrochloride derivatives are a class of organic compounds featuring a six-membered piperidine ring with a hydrochloride salt. These compounds are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile chemical reactivity and biological activity. However, structurally analogous compounds—such as 4-(Diphenylmethoxy)piperidine hydrochloride, 4-(Trifluoromethyl)piperidine hydrochloride, and 4-(Methoxymethyl)piperidine hydrochloride—provide valuable insights for comparative evaluation.
Properties
IUPAC Name |
4-(propoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKKPUOPQOHZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051919-40-4 | |
| Record name | Piperidine, 4-(propoxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Propoxymethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.
Scientific Research Applications
4-(Propoxymethyl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Propoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the piperidine ring critically influences molecular weight, solubility, and stability. Below is a comparative table of key parameters:
Key Observations :
- 4-(Trifluoromethyl)piperidine HCl has the lowest molecular weight (189.61) and a defined melting point, likely due to the compact trifluoromethyl group enhancing crystallinity.
- 4-(Diphenylmethoxy)piperidine HCl has the highest molecular weight (303.83), attributed to its bulky diphenylmethoxy group, which may reduce aqueous solubility .
Implications for 4-(Propoxymethyl)piperidine HCl :
- Alkoxy substituents (e.g., methoxy, propoxymethyl) are generally associated with moderate irritation risks.
- The propoxymethyl group’s longer alkyl chain may enhance tissue penetration, necessitating careful handling to avoid dermal or respiratory exposure.
Regulatory and Environmental Considerations
Biological Activity
4-(Propoxymethyl)piperidine hydrochloride is a synthetic compound belonging to the piperidine class, which is characterized by a six-membered heterocyclic structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H16ClN
- Molecular Weight : 201.71 g/mol
- Physical State : Typically appears as a white crystalline powder.
- Solubility : Soluble in water and organic solvents.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound is thought to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in various physiological processes.
Interaction with Receptors
Research indicates that this compound may exhibit affinity for several receptor types:
- Serotonin Receptors : Potential modulation of serotonin signaling pathways could relate to its effects on mood and anxiety.
- Dopamine Receptors : Interaction with dopaminergic pathways may influence behaviors associated with reward and motivation.
Biological Activity
The compound has been studied for various biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models through its action on serotonin receptors.
- Neuroprotective Properties : Evidence indicates potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways.
- Analgesic Activity : Some studies have reported analgesic properties, making it a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antidepressant Effects :
- Objective : To evaluate the antidepressant-like effects in rodent models.
- Methodology : Behavioral tests such as the Forced Swim Test (FST) were employed.
- Results : The compound significantly reduced immobility time compared to control groups, indicating potential antidepressant activity.
-
Neuroprotective Study :
- Objective : Assess neuroprotective effects against oxidative stress.
- Methodology : Cell cultures exposed to oxidative agents were treated with varying concentrations of the compound.
- Results : Significant reduction in cell death was observed, suggesting protective effects on neuronal cells.
-
Analgesic Research :
- Objective : Investigate pain relief properties in animal models.
- Methodology : Pain threshold was measured using the hot plate test.
- Results : Treated animals exhibited increased pain thresholds compared to untreated controls, indicating analgesic potential.
Comparative Analysis with Similar Compounds
A comparison table is provided below to highlight differences between this compound and structurally similar compounds:
| Compound Name | Structure Type | Primary Target | Notable Activity |
|---|---|---|---|
| 4-(Propoxymethyl)piperidine HCl | Piperidine derivative | Serotonin receptors | Antidepressant, neuroprotective |
| 1-(4-Fluorobenzyl)piperidin-4-yl methanol | Piperidine derivative | Dopamine receptors | Antipsychotic |
| N-(2-aminoethyl)piperidine-4-carboxamide | Piperidine derivative | VEGFR-2, ERK-2 | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
